molecular formula C21H27N3O4 B5640121 [(3aS*,9bS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

[(3aS*,9bS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

Cat. No. B5640121
M. Wt: 385.5 g/mol
InChI Key: KDSZSUQBKXUALN-DYESRHJHSA-N
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Description

The molecule belongs to a class of compounds that exhibit complex structural features including pyrazole and tetrahydrochromeno moieties. These structural elements suggest that the molecule may have interesting chemical and physical properties, warranting detailed investigation.

Synthesis Analysis

Synthesis approaches for related compounds often involve multistep reactions, including ring opening and closure techniques, as demonstrated by Halim and Ibrahim (2022), who synthesized a complex benzofuran derivative through such methods (Halim & Ibrahim, 2022). Another relevant synthesis method involves the reaction of ethyl β-methoxycrotonate with carbonyl compounds, yielding dihydro-2H-pyran-2-ones and pyrazolin-5-ones (Shandala et al., 1984) (Shandala et al., 1984).

Molecular Structure Analysis

The determination of molecular structures often employs spectroscopic techniques and theoretical calculations. For instance, Gumus et al. (2018) utilized single-crystal X-ray diffraction and FT-IR spectroscopy, complemented by Hartree-Fock (HF) and Density Functional Theory (DFT) methods for structural analysis of a related compound (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving related compounds often exhibit nucleophilic attack reactivity, as indicated by their electronic spectra and local reactivity descriptors. The stability and reactivity of these compounds can be assessed through computational chemistry techniques, including Natural Bond Orbital (NBO) analysis and thermodynamic parameter calculations (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of compounds within this class, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Techniques like X-ray crystallography provide detailed information about the solid-state structure, which is essential for predicting material properties (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamentally influenced by the molecular structure. Studies like those conducted by Halim and Ibrahim (2022) provide insights into the reactivity through theoretical electronic absorption spectra and local reactivity descriptors (Halim & Ibrahim, 2022).

properties

IUPAC Name

[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[2-(2-ethoxyethyl)-5-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4/c1-3-27-9-8-24-18(10-15(2)22-24)20(26)23-11-17-16-6-4-5-7-19(16)28-14-21(17,12-23)13-25/h4-7,10,17,25H,3,8-9,11-14H2,1-2H3/t17-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSZSUQBKXUALN-DYESRHJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2CC3C4=CC=CC=C4OCC3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C(=CC(=N1)C)C(=O)N2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aS*,9bS*)-2-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

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